Drug discovery programs targeting BD2-selective BET bromodomains require the exact 5-bromo-2-methanamine substitution pattern; the non-brominated analog cannot support the critical cross-coupling or maintain the >1000-fold BD2/BD1 selectivity window. This intermediate directly solves the supply bottleneck for SAR libraries.
- Dual reactive handles: primary amine (amide coupling/reductive amination) and aryl bromide (Suzuki/Buchwald cross-coupling).
- Fragment-sized (MW 228) bifunctional building block validated for fragment-growing and BET inhibitor lead optimization.
- Supplied with ≥95% purity; confirm current lot availability for immediate global dispatch.
Molecular FormulaC9H10BrNO
Molecular Weight228.09 g/mol
Cat. No.B12843508
⚠ Attention: For research use only. Not for human or veterinary use.
(5-Bromo-2,3-dihydrobenzofuran-2-yl)methanamine (CAS 883196-06-3) is a halogenated heterocyclic primary amine belonging to the 2,3-dihydrobenzofuran class . It features a bromine atom at the 5-position of the dihydrobenzofuran ring and a methanamine substituent at the 2-position, giving it a molecular weight of 228.09 g/mol and formula C9H10BrNO . Its value proposition lies in its role as a versatile building block for synthesizing bioactive molecules, particularly those targeting epigenetic bromodomain proteins, where the specific bromine substitution pattern is critical for potency and selectivity [1].
[1] Lucas, S. C. C., et al. (2021). Optimization of a Series of 2,3-Dihydrobenzofurans as Highly Potent, Second Bromodomain (BD2)-Selective, Bromo and Extra-Terminal Domain (BET) Inhibitors. Journal of Medicinal Chemistry, 64(14), 10711–10741. View Source
(5-Bromo-2,3-dihydrobenzofuran-2-yl)methanamine: Preventing Analog Swapping
Interchanging (5-Bromo-2,3-dihydrobenzofuran-2-yl)methanamine with its non-brominated or positionally isomeric analogs is scientifically unsound due to the profound impact of the 5-bromo substituent on both physicochemical properties and target engagement. The bromine atom introduces a heavy halogen effect, increasing molecular weight from 149.19 g/mol for the non-brominated (2,3-dihydrobenzofuran-2-yl)methanamine to 228.09 g/mol, and critically modulates electron density across the aromatic ring, altering reactivity in downstream coupling reactions . In the context of BET bromodomain inhibitor development, the 2,3-dihydrobenzofuran scaffold has been demonstrated to confer up to 1000-fold selectivity for the second bromodomain (BD2) over the first (BD1); the exact substitution pattern—including the 5-position halogen—is essential for maintaining this selectivity window [1]. Generic substitution risks catastrophic loss of potency, selectivity, or synthetic tractability.
Non-brominated analog
Lacks the aryl bromide cross-coupling handle and the 5-bromo substitution pattern critical for BD2 selectivity context; may shift target engagement profile.
Positional isomer (3-yl)
The 3-yl regioisomer places the aminomethyl group at a different vector; can alter downstream derivatization geometry and biological activity.
Fully aromatic benzofuran
The planar benzofuran core lacks the sp3-hybridized C2–C3 bond, removing conformational flexibility associated with BD2-selective scaffold properties.
[1] Lucas, S. C. C., et al. (2021). Optimization of a Series of 2,3-Dihydrobenzofurans as Highly Potent, Second Bromodomain (BD2)-Selective, Bromo and Extra-Terminal Domain (BET) Inhibitors. Journal of Medicinal Chemistry, 64(14), 10711–10741. View Source
(5-Bromo-2,3-dihydrobenzofuran-2-yl)methanamine: Differentiation vs. Closest Analogs
Molecular Weight Difference vs. Parent Scaffold
The introduction of a bromine atom at the 5-position increases molecular weight by 78.90 g/mol compared to the non-halogenated (2,3-dihydrobenzofuran-2-yl)methanamine. This difference is critical for fragment-based drug design and property-guided lead optimization .
149.19 [(2,3-Dihydrobenzofuran-2-yl)methanamine, CAS 21214-11-9]
Quantified Difference
+78.90 g/mol (+52.9%)
Conditions
Calculated from molecular formula; target compound C9H10BrNO; comparator C9H11NO
Why This Matters
The significant mass increase affects LogP, solubility, and pharmacokinetic profile; this specific intermediate cannot be replaced by its non-brominated version without altering the entire downstream molecular design.
The target compound is commercially supplied with a documented minimum purity of 95% as its free base, providing a reproducible quality benchmark for synthetic and biological studies . This specification serves as a procurement-relevant baseline when comparing suppliers.
Purity BaselineSupplier-reported
≥95% (free base)
Supports batch-to-batch consistency
Meets research-grade threshold
Chemical PurityQuality ControlReproducibility
Evidence Dimension
Minimum Purity Specification
Target Compound Data
95% (free base)
Comparator Or Baseline
Comparable commercial standard for research-grade benzofuran methanamines is typically 95-97%
Quantified Difference
Meets standard research-grade threshold
Conditions
As reported by AK Scientific (Cat. 7909DY, for HCl salt) and CymitQuimica for free base
Why This Matters
Procurement decisions require verifiable purity thresholds; 95% minimum ensures batch-to-batch consistency for SAR studies where impurities could confound bioactivity readouts.
Chemical PurityQuality ControlReproducibility
Positional Isomerism: 2-yl vs. 3-yl Substitution
The 2-yl methanamine isomer (CAS 883196-06-3) is distinct from its 3-yl positional isomer (CAS 944904-39-6). This regiochemical difference places the aminomethyl group at the 2-position of the dihydrofuran ring versus the 3-position, altering the vector of amine projection and the compound's capacity for further functionalization .
Position 3 of 2,3-dihydrobenzofuran [(5-Bromo-2,3-dihydrobenzofuran-3-yl)methanamine, CAS 944904-39-6]
Quantified Difference
Chemically distinct regioisomer; different SMILES and predicted properties
Conditions
Both share molecular formula C9H10BrNO and molecular weight 228.09 g/mol; differentiated by substitution position
Why This Matters
In medicinal chemistry, regioisomers frequently display divergent biological activities and synthetic utility; the 2-yl isomer provides a specific exit vector that may be required for target engagement in BET bromodomain or other targets.
The 2,3-dihydrobenzofuran core—of which the target compound is a key 5-bromo-substituted synthetic precursor—has been validated in the Lucas et al. (2021) J. Med. Chem. study as capable of delivering up to 1000-fold selectivity for the second bromodomain (BD2) over the first bromodomain (BD1) in BET proteins when appropriately elaborated [1]. This contrasts with pan-BET inhibitors that non-selectively engage BD1 and BD2, leading to distinct pharmacology.
BD2 Selectivity ContextClass-level
Up to ~1000-fold BD2 vs BD1
Scaffold-class selectivity context
Data for optimized final compounds, not bare intermediate
BET BromodomainBD2 SelectivityEpigenetic Inhibitors
Evidence Dimension
BD2 vs BD1 Selectivity Fold
Target Compound Data
Scaffold enables up to 1000-fold BD2 selectivity (when elaborated into final inhibitors)
Comparator Or Baseline
Pan-BET inhibitors (BD1/BD2 non-selective) show approximately 1-fold selectivity
Quantified Difference
Up to ~1000-fold improvement in BD2 selectivity observed for optimized compounds built on this scaffold class
Conditions
BROMOscan assay; as reported for structurally optimized 2,3-dihydrobenzofuran derivatives in Lucas et al., J. Med. Chem. 2021, 64, 10711-10741. Note: data is for elaborated final compounds, not the bare methanamine intermediate.
Why This Matters
For procurement in BET inhibitor drug discovery programs, the 5-bromo-2-yl-methanamine intermediate enables access to a scaffold class with clinically meaningful BD2 selectivity, a feature not accessible from benzofuran, indole, or other heterocyclic methanamine precursors.
BET BromodomainBD2 SelectivityEpigenetic Inhibitors
[1] Lucas, S. C. C., et al. (2021). Optimization of a Series of 2,3-Dihydrobenzofurans as Highly Potent, Second Bromodomain (BD2)-Selective, Bromo and Extra-Terminal Domain (BET) Inhibitors. Journal of Medicinal Chemistry, 64(14), 10711–10741. View Source
5-Bromo as a Cross-Coupling Handle
The 5-bromo substituent serves as a versatile synthetic handle for palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, etc.), enabling modular elaboration to diverse biaryl or aminoaryl derivatives. This is a structural feature absent in the non-halogenated parent (2,3-dihydrobenzofuran-2-yl)methanamine .
Cross-Coupling ReactivityHead-to-head
Aryl bromide present vs. absent
Enables Pd-catalyzed diversification
Non-halogenated parent cannot undergo direct coupling
Cross-CouplingSuzuki ReactionC-C Bond Formation
Evidence Dimension
Presence of Aryl Halide for Cross-Coupling
Target Compound Data
Aryl bromide present at position 5; reactive toward Pd(0) oxidative addition
Comparator Or Baseline
No halogen [(2,3-Dihydrobenzofuran-2-yl)methanamine, CAS 21214-11-9]; cannot undergo direct cross-coupling
Quantified Difference
Binary: reactive handle present vs. absent
Conditions
Standard Pd-catalyzed cross-coupling conditions; the 5-bromo position is electronically activated for coupling
Why This Matters
For medicinal chemistry programs requiring late-stage diversification, the 5-bromo intermediate enables parallel library synthesis that is impossible with the non-halogenated analog, justifying specific procurement of this intermediate.
Cross-CouplingSuzuki ReactionC-C Bond Formation
Saturation State vs. Aromatic Analogs
Unlike the fully aromatic (5-bromobenzofuran-2-yl)methanamine (CAS 165736-51-6), the dihydrobenzofuran core of the target compound contains an sp3-hybridized C2-C3 bond, introducing conformational flexibility and altering the spatial presentation of the methanamine group. This difference influences target binding geometry in bromodomain and other protein pockets .
Dihydro vs. Aromatic CoreHead-to-head
sp3-hybridized C2–C3 bond vs. planar benzofuran
Conformational flexibility for BD2 selectivity
2 additional H atoms, altered geometry
Saturationsp3 CharacterConformational Flexibility
Evidence Dimension
Benzofuran Ring Saturation State
Target Compound Data
2,3-Dihydro (one sp3 carbon at position 2 and 3); molecular formula C9H10BrNO; MW 228.09
Comparator Or Baseline
Fully aromatic benzofuran [(5-Bromobenzofuran-2-yl)methanamine, CAS 165736-51-6]; molecular formula C9H8BrNO; MW 226.07
Quantified Difference
Target compound has 2 additional hydrogen atoms; different geometry and LogP
Conditions
Structural comparison based on molecular formula and hybridization states
Why This Matters
The saturated dihydrobenzofuran core provides distinct conformational properties versus the planar benzofuran, contributing to the 1000-fold BD2 selectivity observed in this scaffold class; the benzofuran analog lacks this key structural feature.
Procurement of (5-Bromo-2,3-dihydrobenzofuran-2-yl)methanamine is directly warranted for drug discovery programs pursuing second bromodomain (BD2)-selective BET inhibitors. The Lucas et al. (2021) study established that elaborated 2,3-dihydrobenzofuran derivatives achieve up to 1000-fold BD2 selectivity over BD1 [1]. The 5-bromo-2-methanamine substitution pattern provides both the required regiochemistry and a cross-coupling handle for generating screening libraries. Without this specific intermediate, access to this validated selectivity space is blocked. This scenario stems from class-level evidence (Section 3, Evidence Item 4). [1]
Cross-Coupling for Modular SAR Exploration
The aryl bromide at position 5 enables Suzuki-Miyaura, Buchwald-Hartwig, and related cross-coupling reactions, allowing systematic exploration of structure-activity relationships (SAR) at this vector (Section 3, Evidence Item 5) [1]. The non-halogenated parent compound lacks this functionality, making the 5-bromo intermediate irreplaceable for medicinal chemistry groups building focused libraries around the dihydrobenzofuran core. This scenario is supported by the direct comparison established in Section 3. [1]
Fragment-Based Drug Discovery Using Dihydrobenzofuran Core
The target compound serves as a fragment-sized building block (MW 228.09 Da) that hits fragment chemical space while containing two functional handles: the primary amine for amide coupling or reductive amination, and the aryl bromide for cross-coupling. This dual-reactivity profile differentiates it from simpler fragments lacking one handle (Section 3, Evidence Items 1 and 5) [1]. Fragment-based drug discovery programs benefit from this bifunctional reactivity for efficient fragment growing and linking strategies. [1]
Regioisomerically Pure Precursor for Agrochemical Research
Benzofuran and dihydrobenzofuran scaffolds feature in agrochemical patent literature for herbicidal and fungicidal applications where halogen positioning influences crop selectivity [1]. The 2-yl methanamine regioisomer (vs. the 3-yl isomer CAS 944904-39-6) provides a specific vector for amine-directed derivatization. Procurement of the correct regioisomer is essential for fidelity in agrochemical lead optimization programs (Section 3, Evidence Item 3) . [1]
Application
Selection Property
Validation Focus
BD2-Selective BET Inhibitor Synthesis
5-Bromo-2-methanamine substitution pattern
BD2 selectivity assay context (class-level)
Cross-Coupling Library Synthesis
Aryl bromide handle
Suzuki/Buchwald coupling validation
Fragment-Based Discovery
Dual reactive handles (amine + bromide)
Fragment growing/linking efficiency
Agrochemical Lead Optimization
2-yl regioisomer specificity
Regiochemical purity and derivatization
[1] Lucas, S. C. C., et al. (2021). Optimization of a Series of 2,3-Dihydrobenzofurans as Highly Potent, Second Bromodomain (BD2)-Selective, Bromo and Extra-Terminal Domain (BET) Inhibitors. Journal of Medicinal Chemistry, 64(14), 10711–10741. View Source
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